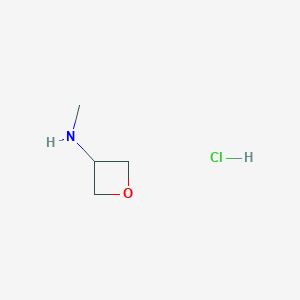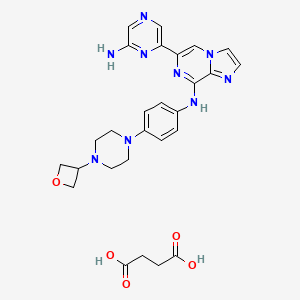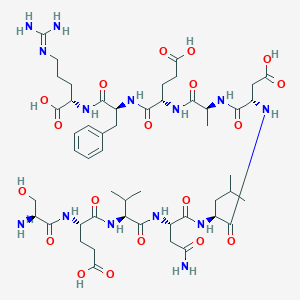
(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-676)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The (Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (667-676) is a specific region within the amyloid β precursor protein (β-APP) that is implicated in Alzheimer's disease. This sequence is part of the larger β-APP, which is an integral membrane protein involved in the pathogenesis of Alzheimer's disease through the production of amyloid β (Aβ) peptides. The processing of β-APP and the subsequent formation of Aβ peptides are critical events in the development of Alzheimer's plaques, a hallmark of Alzheimer's disease .
Synthesis Analysis
The synthesis of Aβ peptides from the β-APP involves proteolytic cleavage. A study identified a metalloendopeptidase in the human brain that cleaves a model peptide at the Lys-Leu bond, which is relevant to the processing of β-APP . This enzyme activity suggests a mechanism for the production of Aβ peptides in the brain, which may contribute to the pathological aggregation observed in Alzheimer's disease.
Molecular Structure Analysis
The β-APP is a glycosylated membrane protein that spans the membrane bilayer once. The carboxy-terminal domain, which includes the Aβ region, has a high tendency to aggregate. Proteolytic cleavage and other post-translational modifications are believed to be primary events leading to the release of the amyloidogenic Aβ subunit . The mutations within or flanking the Aβ region of β-APP, such as the double mutation (Lys to Asn at residue 595 plus Met to Leu at position 596), have been shown to increase Aβ production, linking genetic factors to the molecular structure and function of β-APP .
Chemical Reactions Analysis
The cleavage of β-APP by specific enzymes, such as the metalloendopeptidase mentioned earlier, is a chemical reaction that is crucial for the generation of Aβ peptides. The mutations in the β-APP gene can alter the efficiency of this cleavage, resulting in increased production of Aβ, which is a key factor in the pathogenesis of familial Alzheimer's disease .
Physical and Chemical Properties Analysis
The physical and chemical properties of the β-APP and its cleavage products are central to understanding the development of Alzheimer's disease. The β-APP has domains that are both transmembrane and cytoplasmic, with the Aβ region being prone to aggregation. The mutations that increase Aβ production also suggest alterations in the physical properties of the protein, which may affect its processing and the aggregation of the resulting peptides .
Scientific Research Applications
Conformational Analysis and Interactions with β-Secretase
The conformational flexibility of the Amyloid precursor protein (APP) fragment (APP₆₆₇₋₆₇₆), including the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770, is crucial for understanding its interactions with β-secretase. This interaction is key in Alzheimer's disease pathology, as β-secretase is responsible for generating amyloid β peptides. Studies demonstrate that the peptide backbone of APP₆₆₇₋₆₇₆ adopts different conformations in various solvents, which may influence its interaction with β-secretase (Shanmugam et al., 2012).
Impact on Alzheimer's Disease
Transgenic mice studies provide insights into the role of the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 mutation in Alzheimer's disease. Mice overexpressing this mutation exhibit memory deficits and elevated Aβ levels, accompanied by the appearance of Aβ plaques. These findings suggest a direct link between this specific mutation in the APP gene and Alzheimer's disease pathology (Hsiao et al., 1996).
Mutations and β-Protein Production
Research indicates that mutations in the APP gene, including the (Asn670,Leu671) mutation, lead to increased β-protein production. This overproduction is associated with early and accelerated deposition of amyloid β, a hallmark of Alzheimer's disease (Citron et al., 1992).
Computational Modeling and Catalysis
Computational studies have modeled the substrate specificity and catalysis of β-secretase (BACE1) when interacting with the (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 variant. These models help understand how the mutation affects BACE1's affinity and the consequent efficiency in cleaving the substrate, which is critical for Alzheimer's disease research (Barman et al., 2011).
Secretory Processing and Amyloidogenesis
Research into the secretory processing of the Alzheimer amyloid β/A4 protein precursor, including the study of phosphorylation's regulatory role, provides insight into the mechanisms that might prevent amyloid deposition. Understanding these processes is essential for developing potential Alzheimer's disease therapies (Gillespie et al., 1992).
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H78N14O19/c1-23(2)18-31(60-47(80)33(20-35(52)66)63-48(81)39(24(3)4)64-43(76)29(14-16-37(69)70)58-41(74)27(51)22-65)45(78)62-34(21-38(71)72)44(77)56-25(5)40(73)57-28(13-15-36(67)68)42(75)61-32(19-26-10-7-6-8-11-26)46(79)59-30(49(82)83)12-9-17-55-50(53)54/h6-8,10-11,23-25,27-34,39,65H,9,12-22,51H2,1-5H3,(H2,52,66)(H,56,77)(H,57,73)(H,58,74)(H,59,79)(H,60,80)(H,61,75)(H,62,78)(H,63,81)(H,64,76)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,53,54,55)/t25-,27-,28-,29-,30-,31-,32-,33-,34-,39-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONOLKHIDOKDGP-RDICLXJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H78N14O19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1179.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Hexyl-2-phenyl-[1]benzothiolo[3,2-b][1]benzothiole](/img/structure/B3028245.png)
![2-Octyl-7-phenylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B3028246.png)
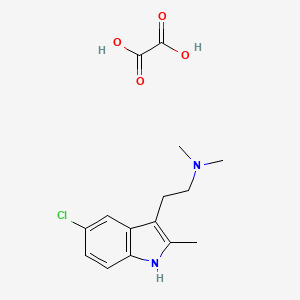
![(2R)-2-[[9-Propan-2-yl-6-[(4-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol;trihydrochloride](/img/structure/B3028250.png)
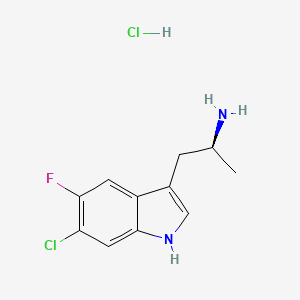


![[2-(Hydroxymethyl)-5,8-dioxaspiro[3.4]octan-2-yl]methanol](/img/structure/B3028255.png)
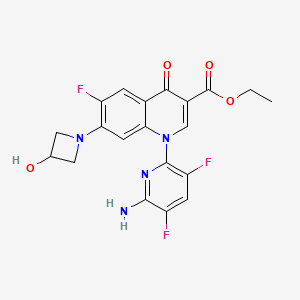
![tert-Butyl 1-azaspiro[3.3]heptan-6-ylcarbamate hydrochloride](/img/structure/B3028258.png)
